(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine
Description
(1S,2S)-2-Ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring an ethyl group at position 2 and a phenylmethoxymethyl (benzyloxymethyl) substituent at position 1 of the cyclopropane ring. The stereochemistry (1S,2S) is critical for its spatial orientation, influencing interactions in biological systems or synthetic applications. The phenylmethoxymethyl group introduces aromaticity and ether functionality, enhancing lipophilicity, while the ethyl group contributes to steric bulk. Though specific physical data (e.g., boiling point, density) are unavailable in the provided evidence, its molecular formula is inferred as C₁₃H₁₉NO (molar mass: ~205.3 g/mol). This compound may serve as a building block in medicinal chemistry due to its rigid cyclopropane scaffold and functional versatility.
Properties
CAS No. |
774175-92-7 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-2-12-8-13(12,14)10-15-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3/t12-,13+/m0/s1 |
InChI Key |
BWUCMBPEHJHZCB-QWHCGFSZSA-N |
Isomeric SMILES |
CC[C@H]1C[C@]1(COCC2=CC=CC=C2)N |
Canonical SMILES |
CCC1CC1(COCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Ethyl Group: This step can be performed using ethylation reactions, where an ethyl group is introduced to the cyclopropane ring using ethyl halides and a base.
Attachment of the Phenylmethoxymethyl Group: This can be done through nucleophilic substitution reactions, where a phenylmethoxymethyl halide reacts with the cyclopropane derivative.
Introduction of the Amine Group: This step involves amination reactions, where an amine group is introduced to the cyclopropane ring using amine reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the phenylmethoxymethyl group to a phenylmethyl group or reduce the cyclopropane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the phenylmethoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of reduced cyclopropane derivatives or phenylmethyl derivatives.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it a potential candidate for use as a chiral catalyst in asymmetric synthesis.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving cyclopropane derivatives.
Enzyme Inhibitors: Its unique structure may allow it to act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound’s amine group and chiral centers make it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry
Material Science: The compound can be used in the development of new materials with unique properties due to its strained ring structure.
Mechanism of Action
The mechanism of action of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through its functional groups. The cyclopropane ring’s strain can also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below compares the target compound with key analogues, emphasizing substituents, stereochemistry, and physical properties:
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : Fluorine (e.g., 3,4-difluorophenyl ) and trifluoromethyl lower pKa values, increasing amine acidity and solubility. This contrasts with the target compound’s phenylmethoxymethyl group, which is electron-donating and lipophilic.
- Bulk and Steric Effects : The phenylmethoxymethyl group in the target compound introduces greater steric hindrance compared to smaller substituents like ethyl or trifluoromethyl. This may reduce metabolic degradation in drug candidates.
For example, (1R,2S)-2-(4-benzyloxyphenyl)cyclopropan-1-amine demonstrates how stereochemical inversion alters spatial orientation and possibly receptor binding.
Salt Forms :
- Hydrochloride or dihydrobromide salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations. The target compound, as a free base, may require salt formation for enhanced bioavailability.
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
